
1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(Cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid and its derivatives are often used in chemical synthesis. For instance, the synthesis of alpha-cyclopropyl-beta-homoprolines, a type of cyclic beta-amino acid, involves the use of similar pyrrolidine structures. These compounds show high stereocontrol and have potential applications in peptide chemistry (Cordero et al., 2009). Another example is the C-H functionalization of cyclic amines like pyrrolidine, which undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their antibacterial properties. For example, synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are used as antibacterial agents, involves the reaction with pyrrolidine (Miyamoto et al., 1987). Additionally, certain pyrrolidine-derived carbapenems exhibit potent antibacterial activity against a wide range of bacteria (Iso et al., 1996).
Organic Synthesis Applications
Pyrrolidine derivatives are utilized in a variety of organic synthesis applications. Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides demonstrate their utility in synthesizing complex compounds like aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds (Chen et al., 2012). Similarly, the synthesis of pyrrolidin-1-oxyl fatty acids showcases their application in creating stable free radicals for research in various fields (Hideg & Lex, 1984).
Future Directions
Pyrrolidine derivatives, including 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid, continue to be of interest in drug discovery due to their versatile scaffold and potential for biological activity . Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
“1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic Acid” is a compound that contains a carboxylic acid group and a pyrrolidine ring . Compounds with these functional groups are often involved in a wide range of biological activities .
Biochemical Pathways
Carboxylic acids and pyrrolidines are involved in a variety of biochemical processes .
Pharmacokinetics
The properties of the compound, such as its polarity and size, will influence its pharmacokinetics .
Properties
IUPAC Name |
1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMRHIIVSHWBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333168 |
Source


|
| Record name | 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
674299-62-8 |
Source


|
| Record name | 1-(cyclohexylcarbamoyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
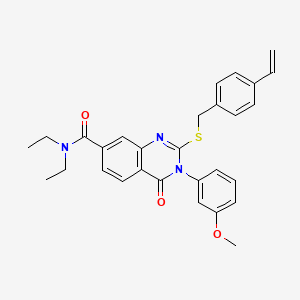
![2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2509556.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2509559.png)
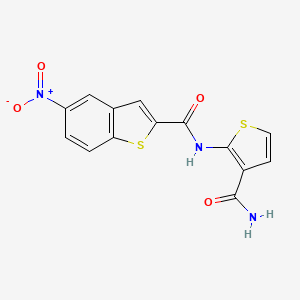
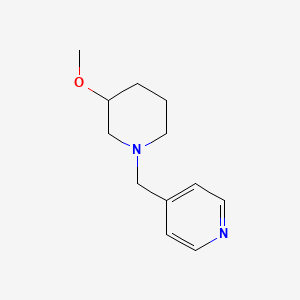
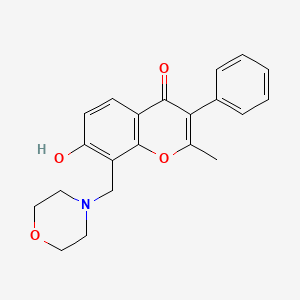
![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)
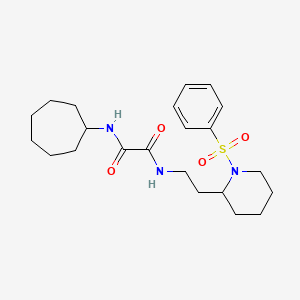

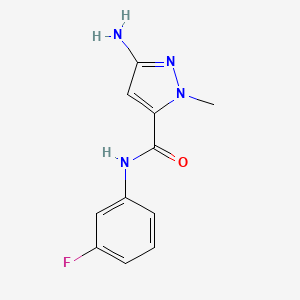
![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)



